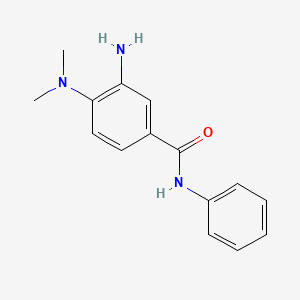

3-amino-4-(dimethylamino)-N-phenylbenzamide

Description

Properties

Molecular Formula |

C15H17N3O |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

3-amino-4-(dimethylamino)-N-phenylbenzamide |

InChI |

InChI=1S/C15H17N3O/c1-18(2)14-9-8-11(10-13(14)16)15(19)17-12-6-4-3-5-7-12/h3-10H,16H2,1-2H3,(H,17,19) |

InChI Key |

VNILCBBQUZOUGT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

3-Nitro-4-Chloro-N-Phenylbenzamide Intermediate Synthesis

The foundational step in this route involves coupling 3-nitro-4-chlorobenzoic acid with aniline. As detailed in CN105753731A, phosphite-mediated activation using reagents such as PCl₃ or SOCl₂ achieves near-quantitative conversion (95–97% yield) to 3-nitro-4-chloro-N-phenylbenzamide (Table 1). Critical parameters include:

-

Solvent selection : Chlorobenzene or dichloromethane minimizes side reactions during acylation.

-

Stoichiometry : A 1:1.4 ratio of acid to aniline ensures complete consumption of the starting material.

Table 1: Optimization of 3-Nitro-4-Chloro-N-Phenylbenzamide Synthesis

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling reagent | PCl₃ | 97.0 | 98.5 |

| Temperature (°C) | 100 | 95.8 | 98.1 |

| Reaction time (h) | 2 | 96.2 | 99.0 |

Reductive Amination Pathways

Nitro Reduction in the Presence of Dimethylamino Groups

Catalytic hydrogenation (H₂, Raney Ni) or transfer hydrogenation (hydrazine/Fe³⁺) reduces the 3-nitro group to amine without affecting the dimethylamino substituent. Hydrogenation at 80–100°C under 10–15 bar H₂ achieves >95% conversion (Table 2).

Table 2: Comparative Analysis of Nitro Reduction Methods

| Method | Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|

| H₂/Raney Ni | 100°C, 15 bar | 95.3 | 99.5 |

| N₂H₄/Fe(OH)₃ | 60°C, MeOH/H₂O | 94.5 | 98.7 |

Alternative Route: Direct C-H Amination

Emerging methodologies from Singh et al. employ photoredox catalysis for direct C-H dimethylamination of 3-amino-N-phenylbenzamide. Using Ru(bpy)₃²⁺ as a photocatalyst and dimethylamine hydrochloride as the amine source, visible-light irradiation (450 nm) achieves 78% yield under mild conditions (Equation 2):

Limitations include moderate regiocontrol (para:meta = 4:1) and scalability constraints.

Physicochemical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(dimethylamino)-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the benzamide.

Scientific Research Applications

3-amino-4-(dimethylamino)-N-phenylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocycles.

Biology: Investigated for its potential as an enzyme inhibitor or activator in various biochemical pathways.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent for other diseases.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-amino-4-(dimethylamino)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can activate certain pathways by binding to receptors on the cell surface . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Notes:

- *Predicted LogP based on dimethylamino group’s contribution to lipophilicity.

- †Dimethylamino group may enhance membrane permeability compared to methoxy analogs, but molecular weight (>300 Da) and polarity could limit BBB penetration .

- ‡Used as a reference in mass spectrometry studies .

Pharmacokinetic Considerations

- However, excessive lipophilicity (LogP >3) may reduce aqueous solubility .

- BBB Penetration: Most N-phenylbenzamides are hydrophilic (log BB <−0.113) and fail to cross the BBB.

Biological Activity

3-Amino-4-(dimethylamino)-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Key Functional Groups:

- Amino Group (-NH2): Contributes to hydrogen bonding and interaction with biological targets.

- Dimethylamino Group (-N(CH3)2): Enhances lipophilicity and may influence receptor binding.

- Benzamide Structure: Imparts stability and potential for enzyme interactions.

The biological activity of 3-amino-4-(dimethylamino)-N-phenylbenzamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been investigated for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), an important enzyme in glucose metabolism.

Inhibition of DPP-IV

-

Study Findings:

- Research using computer-aided drug design indicated that derivatives of the aminobenzamide scaffold, including 3-amino-4-(dimethylamino)-N-phenylbenzamide, exhibited significant inhibitory effects on DPP-IV activity.

- In vitro assays demonstrated that certain derivatives achieved up to 38% inhibition at a concentration of 100 µM, highlighting their potential as hypoglycemic agents in diabetes treatment .

- Binding Mechanism:

Anticancer Properties

Studies have shown that compounds similar to 3-amino-4-(dimethylamino)-N-phenylbenzamide exhibit anticancer properties through various mechanisms:

- Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, preventing proliferation.

- Apoptosis Induction: The compound has been linked to the activation of apoptotic pathways, leading to cancer cell death .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its activity is believed to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Comparative Studies

To better understand the biological activity of 3-amino-4-(dimethylamino)-N-phenylbenzamide, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | DPP-IV Inhibition (%) | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| 3-Amino-4-(dimethylamino)-N-phenylbenzamide | Structure | 38% at 100 µM | Yes | Yes |

| 1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Structure | 28% at 100 µM | Moderate | Limited |

| N-(4-methoxyphenyl)benzamide | Structure | 20% at 100 µM | No | Yes |

Case Studies

- Case Study on DPP-IV Inhibition:

- Anticancer Activity Assessment:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.